molecular formula C15H22N2O3S B2538106 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide CAS No. 899731-74-9

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide

Cat. No.: B2538106
CAS No.: 899731-74-9
M. Wt: 310.41
InChI Key: KXUTWCLDHSSWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide is a complex organic compound that belongs to the class of thiazinanes. This compound is characterized by the presence of a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound also features a pivalamide group, which is a derivative of pivalic acid. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide typically involves multiple steps, starting with the preparation of the thiazinane ring. One common method involves the reaction of a suitable amine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then cyclized to form the thiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The thiazinane ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives, such as:

Uniqueness

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)pivalamide is unique due to the presence of the pivalamide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)17-10-4-5-11-21(17,19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUTWCLDHSSWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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